
Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester is a synthetic peptide derivative Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester typically involves the stepwise coupling of amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The carboxyl group of glycine is protected, and the amino group of leucine is activated for coupling. The coupling reactions are usually carried out using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for efficiency, yield, and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
化学反应分析
Types of Reactions
Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to remove protecting groups or reduce disulfide bonds.
Substitution: Substitution reactions can introduce new functional groups into the peptide chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield deprotected peptides.
科学研究应用
Chemistry
In chemistry, Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester is used as a model compound for studying peptide synthesis and reactions. It helps in understanding the behavior of peptides under various conditions.
Biology
In biological research, this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and the role of peptides in cellular processes.
Medicine
In medicine, synthetic peptides like this one are explored for their potential therapeutic applications, including as drug candidates for targeting specific diseases or as vaccine components.
Industry
In the industrial sector, peptides are used in the development of new materials, cosmetics, and as additives in food and beverages.
作用机制
The mechanism of action of Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- Glycine, (N-(N-(N-carboxy-L-alanyl)-L-alanyl)-,) N-tert-butyl methyl ester
- Glycine, (N-(N-(N-carboxy-L-valyl)-L-valyl)-,) N-tert-butyl methyl ester
Uniqueness
Glycine, (N-(N-(N-carboxy-L-leucyl)-L-leucyl)-,) N-tert-butyl methyl ester is unique due to its specific amino acid sequence and the presence of the tert-butyl methyl ester group. This structural uniqueness can influence its stability, solubility, and biological activity compared to other similar compounds.
属性
CAS 编号 |
27545-11-5 |
|---|---|
分子式 |
C20H37N3O6 |
分子量 |
415.5 g/mol |
IUPAC 名称 |
methyl 2-[[4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]acetate |
InChI |
InChI=1S/C20H37N3O6/c1-12(2)9-14(17(25)21-11-16(24)28-8)22-18(26)15(10-13(3)4)23-19(27)29-20(5,6)7/h12-15H,9-11H2,1-8H3,(H,21,25)(H,22,26)(H,23,27) |
InChI 键 |
RSJQBWSFSHQLHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)OC)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


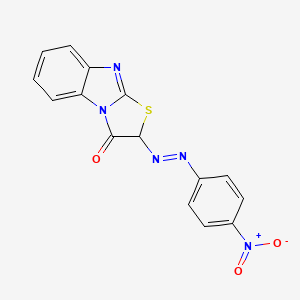




![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
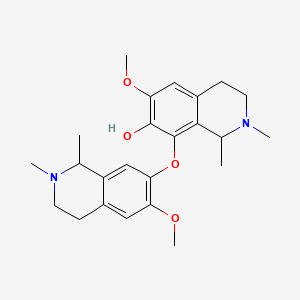

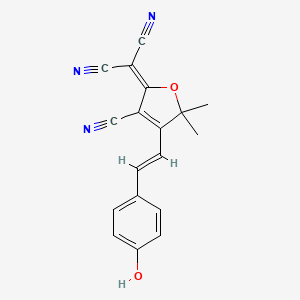
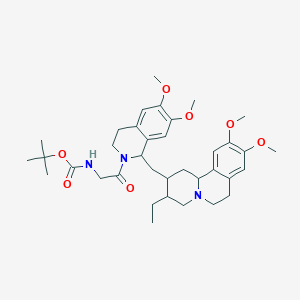

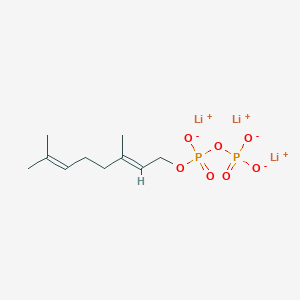
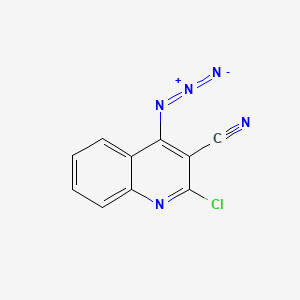
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
